Differential CYP3A4 Induction Potency of Alflutinib Mesylate Versus Rifampin and Class Comparators
Alflutinib mesylate is a potent CYP3A4 inducer with an EC₅₀ of 0.25 μM for CYP3A4 mRNA induction in human hepatocytes, a value comparable to the strong clinical inducer rifampin [1]. This self-induction property leads to nonlinear, time-dependent pharmacokinetics following multiple dosing—a characteristic not universally shared among third-generation EGFR TKIs [1].
| Evidence Dimension | CYP3A4 mRNA induction potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.25 μM (Emax fold-induction: 9.24–11.2 across three hepatocyte lots) |
| Comparator Or Baseline | Rifampin (positive control): EC₅₀ similar, Emax fold-induction: 7.22–19.4 |
| Quantified Difference | Induction potency comparable to rifampin; alflutinib exhibits nonlinear pharmacokinetics with time-dependent clearance increase |
| Conditions | Primary human hepatocytes; CYP3A4 mRNA expression assay; alflutinib concentration range 0.003–5 μM |
Why This Matters
Researchers designing co-administration studies or evaluating drug-drug interaction liabilities must account for alflutinib's potent CYP3A4 induction, which may confound PK interpretations if substituted with a non-inducing or weakly inducing alternative.
- [1] Liu XY, Guo ZT, Chen ZD, Zhang YF, Zhou JI, Jiang Y, Zhao Q, Diao XX, Zhong DF. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer. Acta Pharmacol Sin. 2020;41(10):1366-1376. View Source
